- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond Activation, Journal of Organic Chemistry, 2022, 87(13), 8380-8389
Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
912844-88-3 structure
Product Name:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:912844-88-3
وسط:C18H21BO2
ميغاواط:280.169145345688
MDL:MFCD18452169
CID:1040393
PubChem ID:17942655
Update Time:2025-09-26
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Biphenylboronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- biphenyl-3-boronic acid pinacol ester
- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 5267AC
- BC001259
- SY108398
- AX8236455
- ST24039807
- MF
- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,1′-Biphenyl-3-ylboronic acid pinacol ester
- MFCD18452169
- C18H21BO2
- SCHEMBL3362199
- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Z2044738566
- AKOS016005606
- 3-Biphenylboronic acid, pinacol ester
- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B6023
- 912844-88-3
- CS-B1262
- DS-18318
- DB-104280
- DTXSID20591682
- EN300-1706463
-
- MDL: MFCD18452169
- نواة داخلي: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
- مفتاح Inchi: UUMDSELMDKINPL-UHFFFAOYSA-N
- ابتسامات: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1
حساب السمة
- نوعية دقيقة: 280.16300
- النظائر كتلة واحدة: 280.1634601g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 21
- تدوير ملزمة العد: 2
- تعقيدات: 344
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 18.5
الخصائص التجريبية
- نقطة انصهار: 80.0 to 84.0 deg-C
- نقطة الغليان: 412.7±24.0℃ at 760 mmHg
- بسا: 18.46000
- لوغب: 3.65280
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228812-1g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 228812-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 5g |
£39.00 | 2022-02-28 | |
| Fluorochem | 228812-10g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 10g |
£67.00 | 2022-02-28 | |
| Fluorochem | 228812-250g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 250g |
£1146.00 | 2022-02-28 | |
| TRC | B705223-10mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705223-50mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B705223-100mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| ChemScence | CS-B1262-10g |
1,3,2-Dioxaborolane,2-[1,1'-biphenyl]-3-yl-4,4,5,5-tetramethyl- |
912844-88-3 | ≥98.0% | 10g |
$71.0 | 2022-04-26 | |
| ChemScence | CS-B1262-25g |
1,3,2-Dioxaborolane,2-[1,1'-biphenyl]-3-yl-4,4,5,5-tetramethyl- |
912844-88-3 | ≥98.0% | 25g |
$163.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B679R-1g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 98% | 1g |
¥61.0 | 2022-09-28 |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C
المراجع
- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides, Organic Letters, 2018, 20(18), 5564-5568
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C
المراجع
- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond Cleavage, Organic Letters, 2023, 25(18), 3293-3297
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C
المراجع
- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic Acids, Chemistry - A European Journal, 2023, 29(29),
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
المراجع
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide, ACS Catalysis, 2017, 7(5), 3199-3203
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h
1.2 Reagents: Oxygen ; 5 min
1.2 Reagents: Oxygen ; 5 min
المراجع
- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C
المراجع
- Nickel-Catalyzed C(sp2)-H Borylation of Arenes, Organometallics, 2019, 38(17), 3286-3293
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Diethyl ether ; overnight, rt
المراجع
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide, Organic Letters, 2015, 17(12), 3086-3089
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
المراجع
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
المراجع
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
المراجع
- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h
المراجع
- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides, Organic Letters, 2022, 24(36), 6604-6608
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux
المراجع
- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes, ACS Catalysis, 2021, 11(10), 5968-5973
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C
المراجع
- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexes, Mendeleev Communications, 2020, 30(5), 569-571
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C
المراجع
- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalization, Chem, 2023, 9(10), 2997-3012
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
المراجع
- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
المراجع
- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfaces, Science (Washington, 2019, 363(6422), 57-60
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C
المراجع
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C
المراجع
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
المراجع
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503
طريقة الإنتاج 22
رد فعل الشرط
1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C
المراجع
- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes, Chemistry - A European Journal, 2021, 27(71), 17824-17833
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester
- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane
- 3-Methoxybiphenyl
- 3-Phenylphenol
- 3-Aminobiphenyl
- 2-Bromo-1,1'-biphenyl
- 3-Chlorobiphenyl
- [1,1'-Biphenyl]-3-carbonyl fluoride
- Phenyl [1,1'-biphenyl]-3-carboxylate
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Bromobiphenyl
- 3-Biphenylboronic acid
- 1,1'-biphenyl-3-carboxylic acid
- 3-Methyl-1,1'biphenyl
- 3-Fluorobiphenyl
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
رقم الطلب:A860544
حالة المخزون:in Stock
كمية:5.0g/10.0g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:24
الأسعار ($):192.0/319.0
بريد إلكتروني:sales@amadischem.com
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) منتجات ذات صلة
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 1036378-83-2(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 1115023-84-1(2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1381960-58-2(4,4,5,5-Tetramethyl-2-4-(4-methylphenyl)phenyl-1,3,2-dioxaborolane)
- 1017967-97-3(2,2'-(5'-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane))
- 1080632-76-3(2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1923743-78-5(4,4,5,5-tetramethyl-2-{5-methyl-1,1'-biphenyl-3-yl}-1,3,2-dioxaborolane)
- 1115639-92-3(4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 1263272-83-8(4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
نقاء:99%/99%
كمية:5.0g/10.0g
الأسعار ($):192.0/319.0